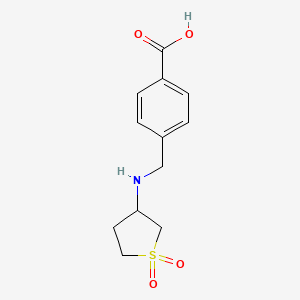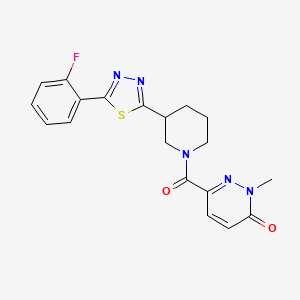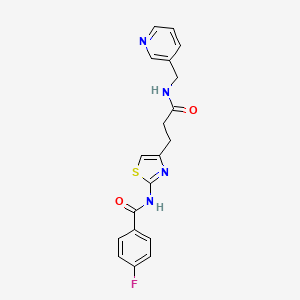
4-(((1,1-Dioxidotetrahydrothiophen-3-yl)amino)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Application in Imaging
A study by Gao, Wang, and Zheng (2018) focused on the synthesis of carbon-11-labeled CK1 inhibitors for potential PET radiotracers in imaging Alzheimer's disease. The synthesized compounds, including derivatives related to 4-(((1,1-Dioxidotetrahydrothiophen-3-yl)amino)methyl)benzoic acid, were designed to bind to casein kinase 1 (CK1), a protein associated with Alzheimer's pathology. The compounds demonstrated high radiochemical yield and purity, indicating their potential for in vivo imaging applications in neurodegenerative disease research Gao, M., Wang, M., & Zheng, Q. (2018). Bioorganic & Medicinal Chemistry Letters, 28(13), 2234-2238.
Fluorescence Probes for Reactive Oxygen Species
Setsukinai et al. (2003) developed novel fluorescence probes, including derivatives of benzoic acid, to detect reactive oxygen species (ROS) selectively. These probes, designed to differentiate highly reactive oxygen species from other ROS types, have applications in studying the roles of ROS in various biological and chemical processes. This research underscores the compound's utility in creating tools for biochemical investigations Setsukinai, K., Urano, Y., Kakinuma, K., Majima, H., & Nagano, T. (2003). The Journal of Biological Chemistry, 278, 3170-3175.
Antimicrobial Activities
El-Meguid (2014) explored the antimicrobial properties of compounds containing the benzoimidazole moiety, where derivatives of this compound were synthesized and tested. These compounds showed significant effectiveness against various gram-positive and gram-negative bacteria, as well as fungi, highlighting their potential in developing new antimicrobial agents El-Meguid, E. A. (2014). Egyptian Pharmaceutical Journal, 13, 113-120.
Analytical Applications in Pharmacokinetics
A study by Xu et al. (2020) involved the use of a derivative of this compound in pharmacokinetic studies of compounds extracted from Portulaca Oleracea L. in rats. The research provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, contributing valuable data for their potential therapeutic use Xu, H., Ying, Z., Wang, L., Zhang, W., Ying, X., & Yang, G. (2020). Current Pharmaceutical Analysis.
Safety and Hazards
- Human Use : Not intended for human or veterinary use; research purposes only.
Mecanismo De Acción
Target of Action
It is suggested that similar compounds have shown potent activity against g protein-coupled receptors .
Mode of Action
Based on the activity of similar compounds, it may interact with its targets, leading to changes in cellular processes .
Result of Action
Similar compounds have shown significant activity in inhibiting certain cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(((1,1-Dioxidotetrahydrothiophen-3-yl)amino)methyl)benzoic acid . .
Análisis Bioquímico
Biochemical Properties
4-(((1,1-Dioxidotetrahydrothiophen-3-yl)amino)methyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, which are key effectors in GPCR signaling pathways . These interactions can modulate the excitability of cells, particularly in the brain and peripheral tissues .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with GIRK channels can affect the regulation of heart rate and other physiological processes . Additionally, it has been observed to impact gene expression related to these pathways, further influencing cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an activator of GIRK1/2 potassium channels, enhancing their activity and thereby modulating cellular excitability . This activation involves binding to specific sites on the channels, leading to changes in their conformation and function . Furthermore, the compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound exhibits good stability and minimal degradation over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, particularly in the modulation of GIRK channel activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates GIRK channel activity without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of cells, affecting processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its bioavailability and efficacy . The compound’s distribution patterns are crucial for its therapeutic potential and effectiveness in targeting specific tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and ensuring its effective action within the cell .
Propiedades
IUPAC Name |
4-[[(1,1-dioxothiolan-3-yl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)10-3-1-9(2-4-10)7-13-11-5-6-18(16,17)8-11/h1-4,11,13H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJLIMGDPWKZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2613235.png)

![N,N'-((3aR,4S,7R,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2613239.png)


![1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide](/img/structure/B2613243.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2613245.png)
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2613247.png)
![1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2613248.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2613252.png)
![1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2613253.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2613255.png)
